2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a sulfanyl-linked acetamide derivative featuring a 1-(2-methoxyphenyl)-1H-imidazole core and a 4-(trifluoromethyl)phenyl substituent. The imidazole ring is substituted at position 1 with a 2-methoxyphenyl group, while position 2 is connected via a sulfur atom to an acetamide moiety terminating in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a common feature in drug design . The sulfanyl (S–) linker may influence electronic properties and binding interactions compared to sulfonyl (SO₂) or oxygen-based analogs .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-27-16-5-3-2-4-15(16)25-11-10-23-18(25)28-12-17(26)24-14-8-6-13(7-9-14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDQFEQWNHFRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenyl imidazole with a sulfanyl acetamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or cell proliferation, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Fluorophenyl vs. Methoxyphenyl Imidazole Derivatives The compound 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () replaces the 2-methoxyphenyl group with a 4-fluorophenyl moiety and substitutes the 4-CF₃phenyl with a 1-naphthyl group. Key Difference: Methoxy (OCH₃) provides electron-donating effects, whereas fluorine (F) is electron-withdrawing, impacting π-π stacking and solubility .
Trifluoromethylphenyl vs. Pyridyl Acetamides
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () features a pyridyl ring instead of 4-CF₃phenyl and a methylsulfinyl group. Sulfoxides can exhibit chiral pharmacokinetics, and pyridyl groups may improve aqueous solubility compared to CF₃phenyl .
Sulfanyl vs. Sulfonyl Linkers
- 2-{[4-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide () replaces the sulfanyl group with a sulfonyl (SO₂) linker.
Pharmacological Activity Comparisons
- Antitumor Activity Imidazole-acetamide derivatives like N-{3-fluoro-4-[2-(5-CF₃-1H-imidazol-2-yl)pyridin-4-yl]phenyl}carbamothioyl benzamides () show inhibitory activity against BGC823 gastric carcinoma cells (63–67% inhibition at 100 μg/mL).
- Antineoplastic Derivatives
rac-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-oxo-2-{4-[1-CF₃cyclopropyl]phenyl}acetamide () highlights the therapeutic relevance of CF₃-substituted acetamides in oncology, though its isoindole scaffold differs significantly from imidazole-based analogs .
Tabulated Comparison of Key Compounds
Biological Activity
2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12F3N3O3S
- Molecular Weight : 307.30 g/mol
- CAS Number : 688335-99-1
The biological activity of this compound is primarily attributed to its structural components:
- The imidazole ring is known for its ability to interact with metal ions and enzyme active sites, potentially modulating their activity.
- The methoxy and trifluoromethoxy groups enhance binding affinity and selectivity towards specific biological targets, which may include enzymes involved in oxidative stress and inflammation.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Gram-positive bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM .
- Biofilm formation inhibition : It was observed that the compound could inhibit biofilm formation in clinical isolates, indicating its potential as a treatment for biofilm-associated infections.
Anticancer Activity
Research indicates that the compound may possess anticancer properties:
- Cell line studies : In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, it has been noted to affect the viability of breast cancer cells significantly.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism of action : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
